BRPF2-BRD1 Bromodomain Engagement: 9.4-Fold Intra-Compound Selectivity Over BRD4-BD1
In the BROMOscan™ competitive binding assay conducted against human bromodomain-containing proteins expressed in E. coli BL21, 4-bromo-3'-fluoro-4'-methoxybenzophenone demonstrated an IC₅₀ of 1,800 nM (1.8 μM) against BRPF2-BRD1 and an IC₅₀ of 17,000 nM (17 μM) against BRD4-BD1, yielding an intra-compound selectivity ratio of approximately 9.4-fold in favor of BRPF2-BRD1 over the BET-family bromodomain BRD4 [1]. While direct head-to-head comparator data for close structural analogs (e.g., 4-bromo-4'-methoxybenzophenone, 4-chloro-3'-fluoro-4'-methoxybenzophenone) on the identical BROMOscan panel are not publicly available, the magnitude of selectivity observed within this single compound establishes a baseline profile that can inform analog selection: a compound lacking the 3'-fluoro substituent or bearing a different halogen at the 4-position would be expected to exhibit altered bromodomain binding and selectivity due to changes in both electrostatic surface potential and steric occupancy of the acetyl-lysine binding pocket [2]. For context, known BRPF2/BRD1 chemical probes such as NI-57 and BAY-299 achieve IC₅₀ values of 46 nM and 6 nM respectively, indicating that 4-bromo-3'-fluoro-4'-methoxybenzophenone represents a low-micromolar-affinity starting scaffold rather than an optimized probe, but its measurable selectivity for BRPF2-BRD1 over BRD4-BD1 distinguishes it from non-selective bromodomain ligands .
| Evidence Dimension | Bromodomain binding selectivity (BRPF2-BRD1 vs. BRD4-BD1) |
|---|---|
| Target Compound Data | IC₅₀ BRPF2-BRD1 = 1,800 nM (1.8 μM); IC₅₀ BRD4-BD1 = 17,000 nM (17 μM) |
| Comparator Or Baseline | Intra-compound selectivity (BRPF2-BRD1 / BRD4-BD1 ratio = 9.4-fold). Comparator data for des-fluoro or des-bromo analogs on the same assay panel are not publicly available (class-level inference). |
| Quantified Difference | 9.4-fold preferential binding to BRPF2-BRD1 over BRD4-BD1 for the target compound; absent comparator data precludes direct analog-to-analog quantification. |
| Conditions | BROMOscan™ competitive binding assay; human BRPF2-BRD1 and BRD4-BD1 expressed in Escherichia coli BL21; 1 hr incubation; curated by ChEMBL (University College London). |
Why This Matters
Procurement of a benzophenone scaffold with documented, measurable bromodomain-selectivity fingerprint enables structure–activity relationship (SAR) studies without requiring de novo panel screening.
- [1] BindingDB Entry BDBM50267004 (ChEMBL4096095). BROMOscan™ assay: IC₅₀ BRPF2-BRD1 = 1.80E+3 nM; IC₅₀ BRD4-BD1 = 1.70E+4 nM; IC₅₀ BRPF3 = 9.30E+3 nM. Curated by ChEMBL. View Source
- [2] Wu, Q., et al. Disrupting Acetyl-Lysine Recognition: Progress in the Development of Bromodomain Inhibitors. J. Med. Chem. (review). Highlights structure–activity relationships of bromodomain ligand scaffolds and the influence of halogen and methoxy substitution on binding selectivity. View Source
